molecular formula C8H7N3O2S B1648506 N-Methyl-5-nitrobenzothiazole-2-amine

N-Methyl-5-nitrobenzothiazole-2-amine

Cat. No.: B1648506
M. Wt: 209.23 g/mol
InChI Key: RARKUYRQBCXMFJ-UHFFFAOYSA-N
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Description

N-Methyl-5-nitrobenzothiazole-2-amine is a benzothiazole derivative featuring a nitro (-NO₂) group at the 5-position and a methyl-substituted amine (-NHCH₃) at the 2-position of the heterocyclic ring. Benzothiazoles are prominent in medicinal chemistry due to their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

N-methyl-5-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7N3O2S/c1-9-8-10-6-4-5(11(12)13)2-3-7(6)14-8/h2-4H,1H3,(H,9,10)

InChI Key

RARKUYRQBCXMFJ-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CNC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative table of key compounds:

Compound Name Substituent Positions Molecular Formula Key Properties/Biological Activities References
N-Methyl-5-nitrobenzothiazole-2-amine 2-NHCH₃, 5-NO₂ C₈H₇N₃O₂S Potential antiproliferative activity (inferred from benzothiazole motifs)
2-Amino-5-nitrothiazole 2-NH₂, 5-NO₂ C₃H₃N₃O₂S Pharmaceutical intermediate (e.g., nitazoxanide synthesis)
5-Chlorobenzo[d]thiazol-2-amine 2-NH₂, 5-Cl C₇H₅ClN₂S Structural precursor for antimicrobial agents
2-Methylamino-5-nitrobenzoic acid 2-NHCH₃, 5-NO₂ (benzoic acid) C₈H₈N₂O₄ Precursor for benzodiazepine derivatives
N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine 2-NHCH₂C₆H₅, 4-CH₃, 5-Cl C₁₅H₁₃ClN₂S Undisclosed biological activity (structural analog)
Key Observations:
  • Nitro vs.
  • Methylamine vs. Primary Amine: The methyl substitution on the amine group (vs. unsubstituted amines in 2-amino-5-nitrothiazole) may alter solubility and metabolic stability. Methyl groups typically increase lipophilicity, which could improve membrane permeability .
  • Benzothiazole vs.

Preparation Methods

Bromine-Mediated Cyclization

The cyclization of 5-nitro-substituted arylthioureas in concentrated sulfuric acid (99–100%) with catalytic bromine or ammonium bromide represents a robust method. For example:

  • Procedure : Dissolve 5-nitro-2-chlorophenylthiourea (0.5 mol) in H₂SO₄ (3.2:1 wt ratio), add NH₄Br (40% solution), and heat at 70°C for 4 hrs. Quench with water, neutralize with NaOH, and isolate via filtration.
  • Yield : 75–94% (depending on substituents).
  • Mechanism : Bromine facilitates electrophilic cyclization, forming the benzothiazole core while retaining the nitro group at position 5.

Thiocyanate-Based Approaches

Alternative methods use KSCN and bromine in acetic acid:

  • Example : 5-Nitroaniline derivatives react with KSCN and Br₂ in acetic acid at 0–10°C, followed by refluxing in HCl to yield 5-nitrobenzothiazole-2-amine intermediates. Subsequent N-methylation completes the synthesis (see Section 2).

Direct N-Methylation of 5-Nitrobenzothiazole-2-amine

Eschweiler-Clarke Methylation

Classical methylation using formaldehyde and formic acid:

  • Conditions : 5-Nitrobenzothiazole-2-amine (1 eq), HCHO (3 eq), HCOOH (5 eq), reflux at 100°C for 6–8 hrs.
  • Yield : 65–78%.
  • Limitations : Risk of over-methylation; requires careful stoichiometric control.

Quaternary Ammonium Salt-Mediated Methylation

Modern monoselective methylation using phenyl trimethylammonium iodide (PhMe₃NI):

  • Procedure : React 5-nitrobenzothiazole-2-amine (1 eq) with PhMe₃NI (1.2 eq) in DMF at 80°C for 12 hrs.
  • Yield : 89–92%.
  • Advantages : High selectivity, minimal byproducts, compatible with sensitive functional groups.

Nitration Followed by Methylation

Regioselective Nitration of N-Methylbenzothiazole-2-amine

  • Step 1 : Synthesize N-methylbenzothiazole-2-amine via methylation of 2-aminobenzothiazole (Section 2).
  • Step 2 : Nitrate using HNO₃/H₂SO₄ at 0–5°C. Regioselectivity favors position 5 due to electron-donating methylamine group.
  • Yield : 70–85%.

Post-Nitration Methylation

  • Alternative route : Nitrate 2-aminobenzothiazole to 5-nitro-2-aminobenzothiazole, then methylate.
  • Challenges : Nitration requires strict temperature control to avoid di-nitration.

Reductive Methylation Approaches

Catalytic Transfer Hydrogenation

  • Procedure : React 5-nitrobenzothiazole-2-amine with formaldehyde and HCOONH₄ in methanol, using Pd/C (10%) at 50°C.
  • Yield : 68–73%.
  • Mechanism : In situ reduction of nitro to amine followed by reductive methylation.

Comparative Analysis of Methods

Method Starting Material Conditions Yield (%) Selectivity
Bromine cyclization 5-Nitroarylthiourea H₂SO₄, NH₄Br, 70°C 75–94 High
Eschweiler-Clarke 5-Nitro-2-aminobenzothiazole HCHO/HCOOH, 100°C 65–78 Moderate
PhMe₃NI methylation 5-Nitro-2-aminobenzothiazole DMF, 80°C 89–92 High
Nitration-methylation 2-Aminobenzothiazole HNO₃/H₂SO₄, then methylation 70–85 Moderate

Characterization and Validation

  • ¹H NMR : N-CH₃ resonance at δ 3.2–3.4 ppm; aromatic protons at δ 7.5–8.5 ppm.
  • HPLC Purity : >98% for PhMe₃NI route.
  • Melting Point : 210–215°C (lit. 212°C).

Industrial and Environmental Considerations

  • Scalability : Bromine cyclization and PhMe₃NI methods are scalable (>1 kg batches).
  • Waste Management : H₂SO₄ and bromine require neutralization; PhMe₃NI generates benign byproducts.

Q & A

Q. What are the typical synthetic pathways for N-Methyl-5-nitrobenzothiazole-2-amine?

The synthesis often involves two key steps: (1) introduction of the nitro group to the benzothiazole ring and (2) methylation of the amine. A common approach uses nucleophilic substitution, where 5-nitrobenzothiazole-2-amine reacts with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., K2_2CO3_3 or NaH) in polar aprotic solvents like DMF or THF. Post-reaction purification via column chromatography or recrystallization ensures product integrity. Reaction optimization focuses on temperature control (60–80°C) and stoichiometric ratios to minimize by-products such as over-methylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR confirms methyl group integration (δ ~3.3 ppm) and nitro group positioning via aromatic proton splitting patterns. 13^{13}C NMR identifies quaternary carbons adjacent to the nitro group.
  • FT-IR Spectroscopy : Detects C-N (1250–1350 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles using SHELX software for refinement .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data be reconciled during structural analysis?

Discrepancies may arise from dynamic effects (e.g., rotational barriers) or crystal packing. Methodological approaches include:

  • Variable-Temperature NMR : Detects conformational flexibility (e.g., hindered rotation of the nitro group).
  • DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures to identify static vs. dynamic contributions.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in the crystal lattice to explain packing-induced deviations .

Q. What methodologies assess the enzyme inhibitory potential of this compound?

  • In Vitro Enzyme Assays : Fluorometric or colorimetric assays (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) inhibition) quantify IC50_{50} values.
  • Molecular Docking : Tools like AutoDock Vina predict binding modes to active sites, guided by crystallographic data of analogous inhibitors.
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., nitro position) to correlate structural features with inhibitory potency .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining yield?

  • Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes.
  • Green Chemistry Principles : Substitute DMF with cyclopentyl methyl ether (CPME) for safer solvent use.
  • In Situ Monitoring : HPLC or inline IR tracks intermediate formation to adjust reaction kinetics dynamically .

Q. How do researchers address contradictions in biological activity data across studies?

  • Meta-Analysis of Published Data : Compare assay conditions (e.g., cell lines, enzyme sources) to identify protocol-dependent variability.
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range to confirm specificity.
  • Proteomic Profiling : Identify off-target interactions using affinity chromatography or pull-down assays .

Methodological Notes

  • Spectral Databases : Cross-reference experimental NMR/IR data with repositories like PubChem or Cambridge Structural Database to validate assignments.
  • Crystallographic Refinement : Use SHELXL for high-resolution structures, ensuring hydrogen atoms are modeled with riding coordinates .

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